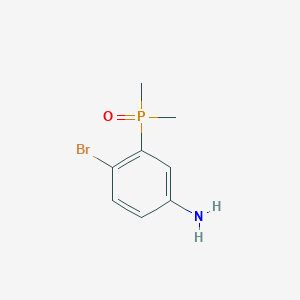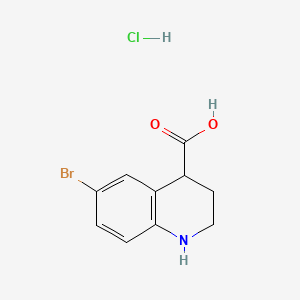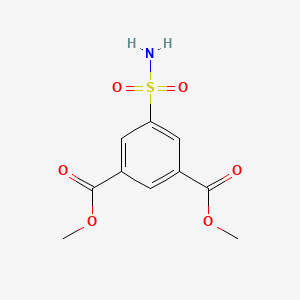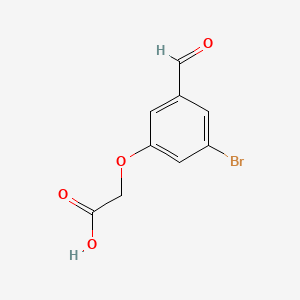
2-(3-Bromo-5-formylphenoxy)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-5-formylphenoxy)acetic acid is an organic compound with the molecular formula C9H7BrO4 and a molecular weight of 259.05 g/mol . This compound is characterized by the presence of a bromine atom, a formyl group, and a phenoxyacetic acid moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 2-(3-Bromo-5-formylphenoxy)acetic acid typically involves the bromination of 3-formylphenol followed by the reaction with chloroacetic acid. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the phenoxyacetic acid derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(3-Bromo-5-formylphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Hydrolysis: The ester linkage in the phenoxyacetic acid moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and acetic acid.
Scientific Research Applications
2-(3-Bromo-5-formylphenoxy)acetic acid is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-formylphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and formyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates .
Comparison with Similar Compounds
Similar compounds to 2-(3-Bromo-5-formylphenoxy)acetic acid include:
2-(3-Chloro-5-formylphenoxy)acetic acid: Similar structure but with a chlorine atom instead of bromine.
2-(3-Bromo-5-methylphenoxy)acetic acid: Contains a methyl group instead of a formyl group.
2-(3-Bromo-5-nitrophenoxy)acetic acid: Contains a nitro group instead of a formyl group.
Properties
Molecular Formula |
C9H7BrO4 |
|---|---|
Molecular Weight |
259.05 g/mol |
IUPAC Name |
2-(3-bromo-5-formylphenoxy)acetic acid |
InChI |
InChI=1S/C9H7BrO4/c10-7-1-6(4-11)2-8(3-7)14-5-9(12)13/h1-4H,5H2,(H,12,13) |
InChI Key |
XQLNIVQTUMQLRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1OCC(=O)O)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({Bicyclo[2.2.1]heptan-2-yl}methyl)pyrrolidinehydrochloride](/img/structure/B13561470.png)
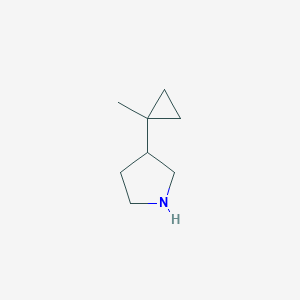
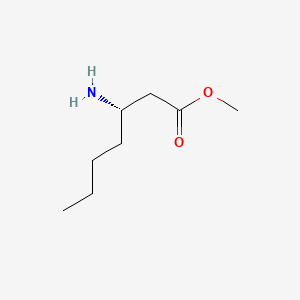
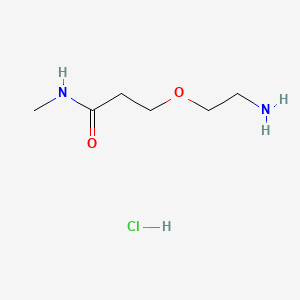
![2-(Thiophen-2-YL)methyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13561508.png)
![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-chlorobenzonitrile](/img/structure/B13561513.png)
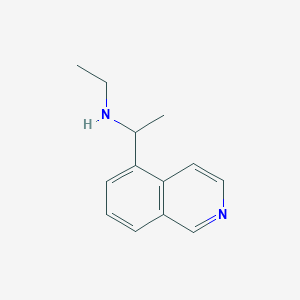
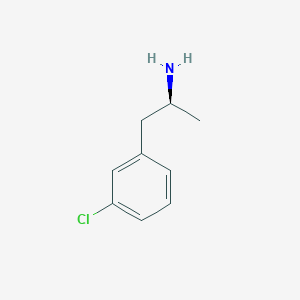
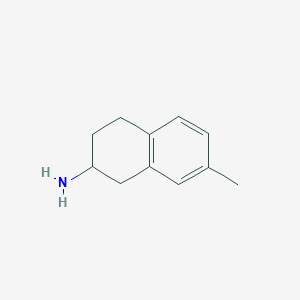
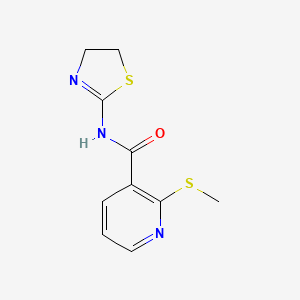
![4-[(2-Methoxyphenyl)amino]pyrimidine-5-carboxylicacid](/img/structure/B13561540.png)
